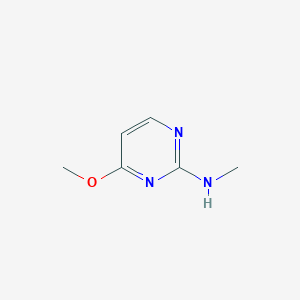

4-メトキシ-N-メチルピリミジン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-methoxy-N-methylpyrimidin-2-amine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. The methoxy group and the N-methyl substitution on the pyrimidine ring can significantly alter the chemical and physical properties of the compound, as well as its biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, methyl 4-aminopyrrole-2-carboxylates, which share a similar core structure to the compound , were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . This method introduces substituents at the pyrrole nitrogen, which could be analogous to the methoxy and N-methyl substitutions in "4-methoxy-N-methylpyrimidin-2-amine."

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic and computational methods. For example, a related compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine," was investigated using experimental techniques like FT-IR, FT-Raman, and NMR, as well as theoretical methods like DFT . These studies provide insights into the vibrational frequencies, geometrical parameters, and electronic properties, which are crucial for understanding the behavior of "4-methoxy-N-methylpyrimidin-2-amine."

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that can be used to further modify the structure or to understand their reactivity. The thermal rearrangement of methoxypyrimidines to give N-methyl-2(or 4)-oxopyrimidines has been reported, indicating the potential for structural isomerization under certain conditions . Additionally, the reaction between methoxy-substituted pyrylium salts and amines has been studied, leading to the formation of different pyridinium and iminiopyran salts . These reactions highlight the reactivity of the methoxy group and the potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Quantum chemical calculations have provided insights into the spectroscopic properties, electronic energies, and hyperpolarizability of compounds like 2-amino-4-methoxy-6-methylpyrimidine . Mass spectrometry studies have revealed that in methoxy-substituted 4-aminopyrimidines, the positive charge is predominantly concentrated on the oxygen atom of the methoxy group . These findings are relevant for understanding the behavior of "4-methoxy-N-methylpyrimidin-2-amine" in various environments.

科学的研究の応用

非線形光学材料

“4-メトキシ-N-メチルピリミジン-2-アミン”は、その興味深い構造と潜在的な生物活性のために、科学界から大きな注目を集めているピリミジンアナログです。有機非線形光学(NLO)単結晶の合成に使用されています 。これらの材料は、オプトエレクトロニクスデバイスの開発に重要です 。

薬物送達システム

“4-メトキシ-N-メチルピリミジン-2-アミン”を使用して合成された金属有機構造体(MOF)は、薬物送達用途で潜在的な可能性を示しています 。MOFは、その多孔質構造、大きな表面積、調整可能性、および容易な表面官能化により、特に薬物送達のためのバイオメディカル用途に役立つツールとして出現しています 。

ガス貯蔵と分離

“4-メトキシ-N-メチルピリミジン-2-アミン”を使用して合成されたMOFは、ガス貯蔵と分離にも使用されています 。その独自の構造により、高い貯蔵容量と選択性が実現します 。

触媒作用

“4-メトキシ-N-メチルピリミジン-2-アミン”を使用して合成されたMOFは、触媒として使用されています 。その大きな表面積と調整可能な構造により、さまざまな触媒用途に最適です 。

特性

IUPAC Name |

4-methoxy-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-6-8-4-3-5(9-6)10-2/h3-4H,1-2H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBJFWASRUHSHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293998 |

Source

|

| Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66131-71-3 |

Source

|

| Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66131-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)